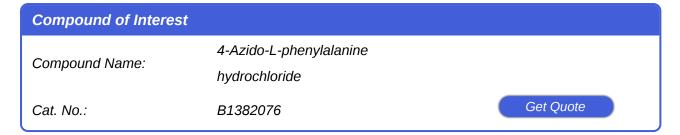


Protocol for Site-Specific Labeling of sfGFP with 4-Azido-L-phenylalanine

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the site-specific incorporation of the non-canonical amino acid 4-Azido-L-phenylalanine (pAzF) into superfolder Green Fluorescent Protein (sfGFP) and its subsequent labeling via click chemistry. This methodology allows for the precise attachment of a wide range of molecules, such as fluorophores, biotin, or drug molecules, to a specific site on the protein, enabling a variety of downstream applications in imaging, diagnostics, and therapeutics. The protocol is divided into four main stages: site-directed mutagenesis to introduce an amber stop codon (TAG), expression of the pAzF-containing sfGFP in E. coli, purification of the modified protein, and finally, labeling of the azide-functionalized protein using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Data Presentation Quantitative Analysis of sfGFP-pAzF Expression and Labeling



The following tables summarize typical quantitative data obtained during the expression and labeling of sfGFP with pAzF. These values can serve as a benchmark for researchers performing this protocol.

Parameter	Wild-Type sfGFP	sfGFP with pAzF (unlabeled)	Reference
Protein Yield (mg/L of culture)	~150	20 - 50	[1]
Excitation Maximum (nm)	485	~485 (minor peak at ~400)	[2]
Emission Maximum (nm)	511	~511	
Quantum Yield	~0.60	Varies depending on incorporation site	[3]
Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	~83,300	~55,000 (at 485 nm for Gln204AzF)	

Table 1: Comparison of properties between wild-type sfGFP and sfGFP containing 4-Azido-L-phenylalanine at a surface-exposed residue.



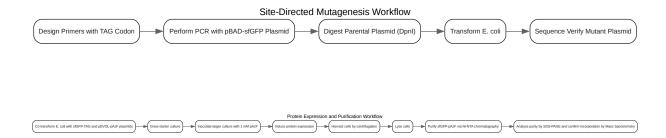
Parameter	Unlabeled sfGFP- pAzF	Labeled sfGFP (via Click Chemistry)	Reference
Labeling Efficiency	N/A	>95% (with optimized conditions)	
Excitation Maximum (nm)	~485	Dependent on the conjugated fluorophore	
Emission Maximum (nm)	~511	Dependent on the conjugated fluorophore	
Quantum Yield	Varies	Dependent on the conjugated fluorophore	

Table 2: Comparison of properties of sfGFP-pAzF before and after click chemistry labeling.

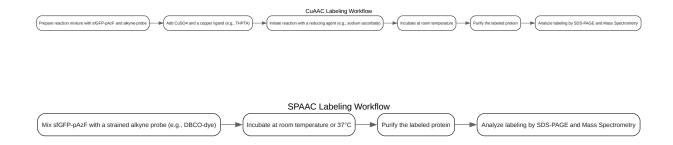
Experimental Protocols Site-Directed Mutagenesis of sfGFP

This protocol describes the introduction of an amber stop codon (TAG) at a desired location in the sfGFP gene.

Workflow for Site-Directed Mutagenesis







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References

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